3-Ethynylaniline

Catalog No.
S1528751
CAS No.
54060-30-9
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylaniline

CAS Number

54060-30-9

Product Name

3-Ethynylaniline

IUPAC Name

3-ethynylaniline

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2

InChI Key

NNKQLUVBPJEUOR-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)N

Synonyms

(3-Ethynylphenyl)amine; (m-Aminophenyl)acetylene; 1-Amino-3-ethynylbenzene; 3-Acetylenylaniline-d4; 3-Amino-1-ethynylbenzene; 3-Ethynylaniline; 3-Ethynylbenzenamine; m-Ethynylaniline

Canonical SMILES

C#CC1=CC(=CC=C1)N

Synthesis of Benzoxazine Monomers

Synthesis of Succin (m -ethynyl)dianilide and Sebaco (m -ethynyl)dianilide

Multi-step Synthesis of Erlotinib Hydrochloride

Preparation of Alkyne-Functionalized Cellulose Fibers

Preparation of Poly (3-Ethynylaniline)

Preparation of 3- [3- (4-acetylamino-benzyl)- [1,2,4]oxadiazol-5- yl]- N - (3-ethynyl-phenyl)-propionamide

3-Ethynylaniline, with the chemical formula C8H7NC_8H_7N and CAS number 54060-30-9, is an aromatic compound characterized by an ethynyl group attached to the meta position of an aniline structure. It is also known as 3-aminophenylacetylene and is recognized for its unique properties due to the presence of both the amino and ethynyl functional groups. This compound has a molecular weight of 117.15 g/mol and exists as a light yellow to brown solid at room temperature .

The structure of 3-ethynylaniline can be represented as follows:

Structure C6H4(CC)(NH2)\text{Structure }\text{C}_6\text{H}_4(\text{C}\equiv \text{C})(\text{NH}_2)

3-Ethynylaniline is a flammable liquid (flash point 59 °C) and should be handled with care. It is also suspected to be harmful if inhaled or swallowed.

  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-Ethynylaniline.
  • Disposal: Follow local regulations for the disposal of hazardous chemicals.
, primarily due to its reactive ethynyl group. Notable reactions include:

  • Sonogashira Coupling: This reaction involves the coupling of 3-ethynylaniline with halogenated compounds in the presence of palladium catalysts and copper salts to form more complex aromatic compounds .
  • Reduction Reactions: The compound can undergo reduction to produce corresponding anilines from nitro compounds, utilizing various reducing agents such as tetrahydroxydiboron .
  • Click Chemistry: The ethynyl group allows for click chemistry applications, where it can react with azides to form triazoles, facilitating the synthesis of diverse materials .

3-Ethynylaniline finds applications in several fields:

  • Material Science: It is used in synthesizing polymers, particularly polyimides, which are important for high-performance materials .
  • Pharmaceuticals: The compound serves as a precursor in synthesizing various pharmaceutical agents, including erlotinib hydrochloride, which is used in cancer treatment .
  • Organic Synthesis: Its unique functional groups make it valuable in organic synthesis for creating complex molecules via click chemistry and other coupling reactions .

Studies on 3-ethynylaniline interactions highlight its reactivity with various functional groups. For instance, it can interact with electrophiles due to the nucleophilic nature of the amino group and participate in cycloaddition reactions with azides. These interactions are significant in developing new materials and pharmaceuticals.

Several compounds share structural similarities with 3-ethynylaniline. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Ethynylaniline5390-64-0Ethynyl group at para position; used in similar applications
Phenylacetylene536-74-3Simple acetylene derivative; less complex structure
2-Ethynylaniline5390-63-9Ethynyl group at ortho position; different reactivity profile
N-Methyl-3-ethynylaniline54060-29-6Methyl substitution on amine; alters biological activity

Uniqueness of 3-Ethynylaniline: The meta positioning of the ethynyl group relative to the amino group imparts unique electronic properties that differentiate it from its ortho and para counterparts. This positioning influences its reactivity patterns and biological activity, making it particularly interesting for synthetic chemists.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.35%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (98.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

54060-30-9

Wikipedia

3-Aminophenylacetylene

General Manufacturing Information

Benzenamine, 3-ethynyl-: ACTIVE

Dates

Modify: 2023-08-15

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